molecular formula C20H18N2O3S B2980389 2-benzamido-N-(2-hydroxyethyl)-4-phenylthiophene-3-carboxamide CAS No. 446831-15-8

2-benzamido-N-(2-hydroxyethyl)-4-phenylthiophene-3-carboxamide

Cat. No.: B2980389
CAS No.: 446831-15-8
M. Wt: 366.44
InChI Key: AQRKUICBPPFQJR-UHFFFAOYSA-N
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Description

2-benzamido-N-(2-hydroxyethyl)-4-phenylthiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzamido-N-(2-hydroxyethyl)-4-phenylthiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzamido Group: The benzamido group can be introduced via an amide coupling reaction using benzoyl chloride and an amine precursor.

    Attachment of the Hydroxyethyl Group: The hydroxyethyl group can be introduced through an alkylation reaction using ethylene oxide or a similar reagent.

    Final Coupling: The final product is obtained by coupling the intermediate compounds under controlled conditions, often using catalysts and specific solvents to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, yield, and safety. Common industrial methods include batch and continuous flow synthesis, utilizing automated reactors and stringent quality control measures to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

2-benzamido-N-(2-hydroxyethyl)-4-phenylthiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the thiophene ring or the amide moiety are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

    Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted thiophenes and amides.

Scientific Research Applications

2-benzamido-N-(2-hydroxyethyl)-4-phenylthiophene-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 2-benzamido-N-(2-hydroxyethyl)-4-phenylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-benzamido-N-(2-hydroxyethyl)-4,5-dimethylthiophene-3-carboxamide
  • 2-benzamido-N-(2-hydroxyethyl)-4-methylthiophene-3-carboxamide
  • 2-benzamido-N-(2-hydroxyethyl)-4-ethylthiophene-3-carboxamide

Uniqueness

2-benzamido-N-(2-hydroxyethyl)-4-phenylthiophene-3-carboxamide is unique due to the presence of the phenyl group on the thiophene ring, which can significantly influence its chemical properties and biological activities. This structural feature may enhance its binding affinity to certain biological targets and improve its stability and solubility compared to similar compounds.

Properties

IUPAC Name

2-benzamido-N-(2-hydroxyethyl)-4-phenylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c23-12-11-21-19(25)17-16(14-7-3-1-4-8-14)13-26-20(17)22-18(24)15-9-5-2-6-10-15/h1-10,13,23H,11-12H2,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQRKUICBPPFQJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=C2C(=O)NCCO)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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